1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide

sPLA2-X inhibitor indoline-2-carboxamide atherosclerosis

Procure this compound to access the N‑1 methoxyphenoxyacetyl‑indoline‑2‑carboxamide chemotype absent from published indole‑2‑carboxamide SAR. The saturated indoline core provides a matched molecular pair to evaluate ring saturation effects on sPLA₂‑X isoform selectivity (aromatic congener IC₅₀ = 26 nM), IKK2/P2X7 target engagement, and CNS penetration in antiparasitic programmes. Essential for kinase, GPCR, and phospholipase screening libraries where indoline diversity is underrepresented.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
CAS No. 1048664-07-8
Cat. No. B6492742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
CAS1048664-07-8
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2C(CC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C18H18N2O4/c1-23-15-8-4-5-9-16(15)24-11-17(21)20-13-7-3-2-6-12(13)10-14(20)18(19)22/h2-9,14H,10-11H2,1H3,(H2,19,22)
InChIKeyBVZKKWIGFIXJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-[2-(2-Methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide (CAS 1048664-07-8): Class, Context, and Critical Differentiation Needs


1-[2-(2-Methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide (CAS 1048664-07-8) is a synthetic indoline-2-carboxamide derivative bearing an N‑1 methoxyphenoxyacetyl substituent, with molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.3 g·mol⁻¹. The 2,3‑dihydro‑1H‑indole (indoline) core distinguishes it from fully aromatic indole‑2‑carboxamides, which have been extensively characterised as inhibitors of secreted phospholipase A₂ type X (sPLA₂‑X), IKK2, and the P2X7 receptor [1][2]. Although this specific compound appears in supplier catalogues as a research‑grade building block, peer‑reviewed quantitative bioactivity data remain absent from the public domain, and its differentiation must currently be inferred from structural comparison with characterised indoline‑ and indole‑2‑carboxamide congeners.

Why Generic Substitution Fails: The Structural Uniqueness of 1-[2-(2-Methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide


Indoline‑2‑carboxamides are not interchangeable commodities. Within the indole‑2‑carboxamide chemotype, the saturation state of the pyrrole ring (2,3‑dihydro vs. aromatic), the nature of the N‑1 substituent, and the carboxamide conformation collectively govern target engagement, isoform selectivity, and pharmacokinetic behaviour [1][2]. For example, in the sPLA₂‑X inhibitor series reported by Knerr et al., moving from an unsubstituted indole core (sPLA₂‑X IC₅₀ = 0.99 µM) to a 6‑OCF₃‑indole‑2‑carboxamide (compound 31, IC₅₀ = 0.026 µM) improved potency 38‑fold and conferred >10‑fold selectivity over sPLA₂‑IIa and ~85‑fold over sPLA₂‑V [1]. The present compound introduces a 2‑methoxyphenoxyacetyl group at N‑1 on a saturated indoline scaffold—a substitution pattern absent from the published indole‑2‑carboxamide SAR—meaning that neither potency nor selectivity can be assumed from class data alone. Procurement decisions must therefore be guided by structural novelty and the specific synthetic utility of the N‑1 acyl‑indoline‑2‑carboxamide motif.

Quantitative Differentiation Evidence for 1-[2-(2-Methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide


Indoline Core vs. Aromatic Indole: Impact on sPLA₂‑X Inhibitory Potency and Selectivity

The most potent published indole‑2‑carboxamide (compound 31, 6‑OCF₃‑indole‑2‑carboxamide) inhibits human sPLA₂‑X with an IC₅₀ of 0.026 µM, displays 12‑fold selectivity over sPLA₂‑IIa (IC₅₀ = 0.31 µM) and 86‑fold over sPLA₂‑V (IC₅₀ = 2.23 µM) [1]. By contrast, the saturated 2,3‑dihydro‑1H‑indole (indoline) scaffold in the target compound lacks the planar aromaticity required for the π‑stacking interaction observed in the sPLA₂‑X crystal structure (PDB 5OW8), which may reduce sPLA₂‑X affinity while potentially enhancing selectivity for targets that prefer non‑planar conformations [1][2]. No direct head‑to‑head comparison between indoline‑2‑carboxamides and indole‑2‑carboxamides exists in the sPLA₂‑X literature, and this evidence is class‑level inference.

sPLA2-X inhibitor indoline-2-carboxamide atherosclerosis

N‑1 Methoxyphenoxyacetyl Substituent: Differentiation from Simple N‑Acyl Indoline‑2‑carboxamides

Indoline‑2‑carboxamides with simple N‑1 acyl groups (e.g., acetyl) have been reported as trypanocidal agents with brain penetrance in a stage 2 mouse model of human African trypanosomiasis [1]. The target compound replaces a simple acetyl with a 2‑(2‑methoxyphenoxy)acetyl moiety, introducing two additional H‑bond acceptors (ether oxygens) and a methoxy‑substituted phenyl ring. This modification is predicted to increase molecular weight (+122 Da vs. N‑acetyl‑indoline‑2‑carboxamide, MW 204 → 326 g·mol⁻¹), raise logP, and increase the number of rotatable bonds (from 1 to 6), which may reduce CNS penetration while enhancing binding to peripheral targets with larger, lipophilic active sites [1]. Direct quantitative comparison is unavailable, and this is supporting evidence based on computed molecular properties.

indoline-2-carboxamide antiparasitic blood-brain barrier penetration

Kinase Inhibition Potential: Indoline‑2‑carboxamide vs. Indole‑2‑carboxamide Frameworks in IKK2 and P2X7 Contexts

Patents from GlaxoSmithKline and Actelion describe indole‑2‑carboxamide derivatives as IKK2 inhibitors and P2X7 receptor antagonists, respectively, with the indole‑2‑carboxamide core serving as a privileged scaffold for kinase and purinergic receptor modulation [1][2]. The saturated 2,3‑dihydro modification in the target compound may alter the dihedral angle between the carboxamide and the heterocyclic ring, potentially affecting hydrogen‑bonding geometry with the hinge region of kinases or the ATP‑binding pocket of P2X7. No specific IC₅₀ data exist for the target compound against IKK2 or P2X7, and this is class‑level inference.

IKK2 inhibitor P2X7 antagonist indole carboxamide patent

Antiproliferative Activity of Indole‑2‑carboxamides: Benchmarking Against Published GI₅₀ Values

Al‑Wahaibi et al. (2023) reported indole‑2‑carboxamide hybrids with GI₅₀ values of 25 nM and 28 nM against cancer cell lines, targeting EGFR, BRAFⱽ⁶⁰⁰ᴱ, and VEGFR‑2 [1]. These compounds feature an aromatic indole core with substitution at the 1‑position via a benzyl linker, structurally distinct from the target compound. The indoline scaffold may reduce planarity‑dependent π‑stacking with kinase active sites while potentially improving solubility. No antiproliferative data exist for the target compound, and this is class‑level inference.

antiproliferative agent cancer cell line indole-2-carboxamide GI50

Alphavirus Replication Inhibition: Indoline‑2‑carboxamide as a Validated Antiviral Scaffold

Sindac et al. optimised indole‑2‑carboxamides as neurotropic alphavirus replication inhibitors, achieving a 10‑fold potency improvement in a WEEV replicon assay and up to 40‑fold increase in microsomal half‑life relative to the initial lead [1]. While the target compound was not tested in this series, the structural similarity of the indoline‑2‑carboxamide core suggests potential for antiviral evaluation. The methoxyphenoxyacetyl group may reduce P‑glycoprotein recognition compared with the reported indole‑2‑carboxamides, potentially enhancing CNS retention—a hypothesis that requires experimental verification.

alphavirus inhibitor indole-2-carboxamide blood-brain barrier

Recommended Research Applications for 1-[2-(2-Methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide Based on Structural and Class Evidence


sPLA₂‑X Isoform Selectivity Profiling Using a Saturated Indoline Scaffold

Because the aromatic indole‑2‑carboxamide series (e.g., compound 31) achieves sPLA₂‑X IC₅₀ values of 26 nM with selectivity over sPLA₂‑IIa and sPLA₂‑V [1], this compound can serve as a matched saturated‑scaffold comparator to probe whether indoline‑2‑carboxamides retain sPLA₂‑X inhibition while further improving isoform selectivity. Procurement for this purpose is justified when the research objective requires mapping the contribution of ring saturation to phospholipase selectivity.

Kinase and Purinergic Receptor Screening as an Indoline‑2‑carboxamide Probe

Given the established use of indole‑2‑carboxamides as IKK2 inhibitors (AU2008231105B2) and P2X7 antagonists (PH‑12015501339‑A1) [1][2], this compound may be screened as a structurally distinct analogue to determine whether the saturated indoline core retains affinity for these targets. Procurement is appropriate for kinase or GPCR screening libraries where indoline‑2‑carboxamide diversity is underrepresented.

Antiproliferative SAR Studies Comparing Aromatic vs. Saturated Indole‑2‑carboxamide Cores

With indole‑2‑carboxamide hybrids achieving GI₅₀ values as low as 25 nM against cancer cell lines through EGFR/BRAF/VEGFR‑2 targeting [1], this indoline analogue can be used as a control compound to evaluate whether loss of aromaticity attenuates or potentiates antiproliferative activity, guiding lead optimisation decisions.

CNS‑Penetrant Antiviral or Antiparasitic Lead Exploration

Indoline‑2‑carboxamides have demonstrated brain penetration and efficacy in stage 2 HAT mouse models [1], and indole‑2‑carboxamides have shown protection against neurotropic alphavirus infection [2]. The methoxyphenoxyacetyl substituent may alter P‑glycoprotein recognition, making this compound a candidate for evaluating CNS pharmacokinetics in antiviral or antiparasitic programmes where blood–brain barrier penetration is critical.

Quote Request

Request a Quote for 1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.